1-(2-Naphthalenyl)-2,3-butadien-1-one
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Overview
Description
1-(2-Naphthalenyl)-2,3-butadien-1-one is an organic compound characterized by the presence of a naphthalene ring fused to a butadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Naphthalenyl)-2,3-butadien-1-one typically involves the reaction of 2-naphthol with suitable butadiene derivatives under controlled conditions. One common method is the Knoevenagel condensation, where 2-naphthol reacts with an aldehyde in the presence of a base such as imidazole or isoquinoline . The reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthalenyl)-2,3-butadien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into naphthyl-substituted butadienes.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Reagents such as diazonium salts for diazotization reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthyl-substituted butadienes.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-(2-Naphthalenyl)-2,3-butadien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Naphthalenyl)-2,3-butadien-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Naphthol: An isomer with a hydroxyl group on the naphthalene ring.
2-Naphthol: Another isomer with different reactivity and applications.
Tolnaftate: A naphthalene derivative used as an antifungal agent.
Uniqueness: 1-(2-Naphthalenyl)-2,3-butadien-1-one is unique due to its butadiene moiety, which imparts distinct chemical and biological properties compared to other naphthalene derivatives
Properties
InChI |
InChI=1S/C14H10O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-10H,1H2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEXXYQGNPNHQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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